molecular formula C13H12O3 B11891992 (R)-2-(Naphthalen-2-yloxy)propanoic acid

(R)-2-(Naphthalen-2-yloxy)propanoic acid

Cat. No.: B11891992
M. Wt: 216.23 g/mol
InChI Key: HMIVVAPMRQMNAK-SECBINFHSA-N
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Description

®-2-(Naphthalen-2-yloxy)propanoic acid is an organic compound that belongs to the class of naphthyl ethers It is characterized by the presence of a naphthalene ring attached to a propanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Naphthalen-2-yloxy)propanoic acid typically involves the reaction of ®-2-hydroxypropanoic acid with 2-naphthol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Naphthalen-2-yloxy)propanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

®-2-(Naphthalen-2-yloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

®-2-(Naphthalen-2-yloxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Naphthalen-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoxyacetic acid: Similar structure but with an acetic acid moiety.

    Naphthalene-2-carboxylic acid: Lacks the ether linkage present in ®-2-(Naphthalen-2-yloxy)propanoic acid.

    2-Naphthol: The parent compound used in the synthesis of ®-2-(Naphthalen-2-yloxy)propanoic acid.

Uniqueness

®-2-(Naphthalen-2-yloxy)propanoic acid is unique due to its specific ether linkage and chiral center, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(2R)-2-naphthalen-2-yloxypropanoic acid

InChI

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)/t9-/m1/s1

InChI Key

HMIVVAPMRQMNAK-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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